molecular formula C15H18N2O B1305277 5-methoxy-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole CAS No. 55556-41-7

5-methoxy-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

Cat. No. B1305277
CAS RN: 55556-41-7
M. Wt: 242.32 g/mol
InChI Key: TTZUYLGBEOWNTP-UHFFFAOYSA-N
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Description

The compound 5-methoxy-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is a derivative of indole, which is a structure of interest in the field of medicinal chemistry due to its presence in compounds that interact with various serotonin receptors. The indole moiety, particularly when substituted, has been shown to play a significant role in the affinity and selectivity towards these receptors .

Synthesis Analysis

The synthesis of indole derivatives, such as the ones related to 5-methoxy-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole, involves various strategies. One approach for synthesizing 2-alkyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles has been reported, which yielded potent agonists for the 5-HT6 receptor . Another method described the preparation of 3-(2-pyrrolidin-1-ylethyl)-5-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole derivatives using parallel synthesis techniques . Additionally, a novel synthetic route for related γ-carboline derivatives was developed based on 1-hydroxyindole chemistry .

Molecular Structure Analysis

The molecular structure of indole derivatives can be characterized using various spectroscopic techniques. For instance, methyl 5-methoxy-1H-indole-2-carboxylate, a potential precursor to biologically active molecules, was studied using FT-IR, FT-Raman, UV, 1H, and 13C NMR spectroscopy. Computational studies, including HOMO-LUMO energy distribution and natural bond orbital (NBO) analysis, were also performed to understand the bonding and anti-bonding structures .

Chemical Reactions Analysis

Indole derivatives can undergo a range of chemical reactions, which are essential for their biological activity. The fluorescence of 5-methoxyindole, for example, is efficiently quenched by electron scavengers, indicating a potential for electron ejection in solvents . The reactivity of these molecules can be further explored through their interaction with receptors, as seen in the high affinity of certain indole derivatives for the 5-HT(1B/1D) and 5-HT6 receptors .

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives are influenced by their molecular structure. The fluorescence quantum yield and lifetime of 5-methoxyindole in different solvents have been measured, providing insights into its photophysical properties . The reactivity and electronic nature of these compounds can be assessed through their spectroscopic profiles and computational studies, which reveal the positive and negative centers of the molecules . Additionally, the non-linear optical (NLO) properties of these molecules have been studied, indicating their potential application in materials science .

Scientific Research Applications

Indole Synthesis and Classification

The synthesis and classification of indoles, including 5-methoxy-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole, represent a significant area of interest due to the diverse biological activities and pharmacological applications associated with indole alkaloids. These compounds, ranging from lysergic acid to vincristine, have long inspired organic chemistry researchers. Recent years have seen a surge in developing new methods for indole synthesis, highlighting the importance of indoles in scientific research. These methods are often fragmented across organic chemistry literature, necessitating a comprehensive framework for classifying all indole syntheses. The classification focuses on the formation of the indole ring, distinguishing between different types based on the last bond formed and the position on the aromatic carbon. Such a classification aids in understanding the historical and current state of indole synthesis strategies, encouraging further exploration in this field (Taber & Tirunahari, 2011).

Pharmacological and Biochemical Studies

Indole-based compounds, particularly those with specific structural features like 5-methoxy groups, have been extensively studied for their pharmacological and biochemical properties. For instance, derivatives of indole-3-carbinol (I3C) exhibit protective effects against chronic liver injuries, showcasing the therapeutic potential of indoles in treating liver diseases. These compounds, through their interaction with various transcriptional factors and signaling pathways, offer antioxidative, antifibrotic, and anti-inflammatory benefits, highlighting the role of indoles in hepatic protection and the broader implications for drug discovery and development (Wang et al., 2016).

Novel Synthesis and Impurity Analysis

The novel synthesis of omeprazole, an anti-ulcer drug, and the analysis of its pharmaceutical impurities further demonstrate the significance of indole derivatives in scientific research. These studies not only provide insight into the synthesis of complex indole-based compounds but also highlight the importance of understanding and controlling pharmaceutical impurities in the development of safe and effective medications. The process involves the transformation of 5-methoxy thiobenzimidazole, showcasing the versatility and potential of indole derivatives in pharmaceutical chemistry (Saini et al., 2019).

Serotonin Receptor Binding

The binding characteristics of indole alkaloids to serotonin receptor subtypes are crucial for understanding their pharmacological effects. Geissoschizine methyl ether, an indole alkaloid, exhibits binding affinity to multiple 5-HT receptor subtypes, including partial agonistic activity for 5-HT1A receptors and antagonistic activity for 5-HT2A, 5-HT2B, 5-HT2C, and 5-HT7 receptors. This underlines the complex interactions between indole derivatives and serotonin receptors, suggesting their potential in treating various neurological and psychiatric disorders (Ikarashi, Sekiguchi, & Mizoguchi, 2018).

properties

IUPAC Name

5-methoxy-3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O/c1-17-7-5-11(6-8-17)14-10-16-15-4-3-12(18-2)9-13(14)15/h3-5,9-10,16H,6-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTZUYLGBEOWNTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=CC1)C2=CNC3=C2C=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10388881
Record name 5-Methoxy-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10388881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methoxy-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

CAS RN

55556-41-7
Record name 5-Methoxy-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10388881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a mixture of 5-methoxy-4-aza-1H-indole(7.0 g, 47 mmol) and potassium hydroxide (9.2 g, 165 mmol) in 350 mL of methanol was added 1-methyl-4-piperidone (9.86 mL, 80 mmol) in one portion. The reaction was heated at reflux temperature overnight, and cooled to room temperature. The resulting precipitate was collected, and the filtrate was concentrated to a minimal volume. A second crop of crystals was collected, washed with cold methanol, and combined with the previous crop to afford 9.0 g (79%) of the title compound. MS(m/e): 243 (M+). EA calculated for C14H17N3O: C, 69.11; H, 7.04; N, 17.27. Found: C, 69.22; H, 7.13; N, 17.47.
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79%

Synthesis routes and methods II

Procedure details

Using the procedure of J. Org. Chem., Vol. 40, No. 17 (1975), p. 2525, 1-methyl-piperidone and 5-methoxy-1H-indole were condensed in refluxing acetic acid in the presence of phosphoric acid to obtain 5-methoxy-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole melting at 235° C.
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